

tucatinib progression-free survival overall survival benefit analysis

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Compound Focus: Tucatinib

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Survival Benefit Data Summary

Clinical Setting / Patient Population	Progression-Free Survival (PFS)	Overall Survival (OS)	Key Metrics & Notes
HER2CLIMB Trial (All Patients) [1] [2]	Median PFS: 7.3 months (vs 4.4 months control) [1]	Median OS: 21.9 months (vs 17.4 months control) [1]	Risk Reduction: 46% for PFS; 34% for OS [1]
HER2CLIMB (Patients with Brain Metastases) [2]	CNS-PFS: 9.9 months (vs 4.2 months control)	Median OS: 18.1 months (vs 12.0 months control)	Risk Reduction: 68% for intracranial progression/death; 42% for death [2]

| **Real-World Study (Post ≥ 2 prior therapies)** [3] | **Median rwTTD:** 5.9 months **Median rwTTNT:** 8.4 months | **Median rwOS:** 24.9 months | Real-world time to discontinuation (rwTTD) and next treatment (rwTTNT) are proxies for PFS [3] || **Real-World Study (Post T-DXd therapy)** [3] [4] | **Median rwTTD:** 4.8 - 6.4 months [3] [4] | **Median rwOS:** 12.6 months [3] | Shows activity in patients who progressed on a later-line standard therapy [3] [4] || **Basket Trial (HER2-mutated, HER2-negative MBC)** [5] | **Median PFS:** 9.5 months | **Median OS:** 20.1 months | **ORR:** 41.9%; Chemotherapy-free regimen (**tucatinib** + trastuzumab) [5] |

Key Experimental Data & Protocols

The survival benefits of **tucatinib** are supported by robust data from a randomized controlled trial and real-world observational studies.

- **Pivotal Clinical Trial (HER2CLIMB):** This was a randomized (2:1), double-blind, placebo-controlled, global phase 2 trial [2].
 - **Patient Population:** 612 patients with HER2-positive unresectable locally advanced or metastatic breast cancer who had previously received trastuzumab, pertuzumab, and trastuzumab emtansine (T-DM1) [6] [1].
 - **Intervention:** **Tucatinib** (300mg orally twice daily) in combination with trastuzumab and capecitabine versus placebo plus trastuzumab and capecitabine [1].
 - **Primary Endpoint:** Progression-free survival (PFS) per blinded independent central review [1].
 - **Key Secondary Endpoints:** Overall survival (OS), PFS in patients with brain metastases, and confirmed intracranial objective response rate (ORR-IC) in patients with measurable intracranial disease [2].
- **Real-World Evidence Studies:** These retrospective analyses used US-wide electronic health record and claims databases (e.g., Flatiron Health, Merative MarketScan, Komodo Healthcare Map) [3] [4].
 - **Methodology:** These studies identified patients with HER2+ MBC who received **tucatinib**-based therapy in routine clinical practice. They used real-world endpoints like **real-world time to discontinuation (rwTTD)** and **real-world time to next treatment (rwTTNT)** as proxies for PFS, and **real-world overall survival (rwOS)** [3].
 - **Outcomes:** The studies confirmed that the effectiveness of **tucatinib** in a diverse, real-world population aligns with the efficacy observed in the clinical trial, including in challenging subgroups like those with brain metastases and those who had prior treatment with T-DXd [3] [4].
- **Preclinical Combination Study:** A 2024 study explored the mechanism of combining **tucatinib** with irradiation (IR) [7].
 - **Cell Lines:** The study used multiple HER2-overexpressing human breast cancer cell lines (BT474, ZR7530, HCC1954).
 - **Assays:** The combined effects were measured through WST-1 assay (metabolic activity), BrdU ELISA (proliferation), γ H2AX assay (DNA double-strand breaks), and clonogenic assay (clonogenicity).

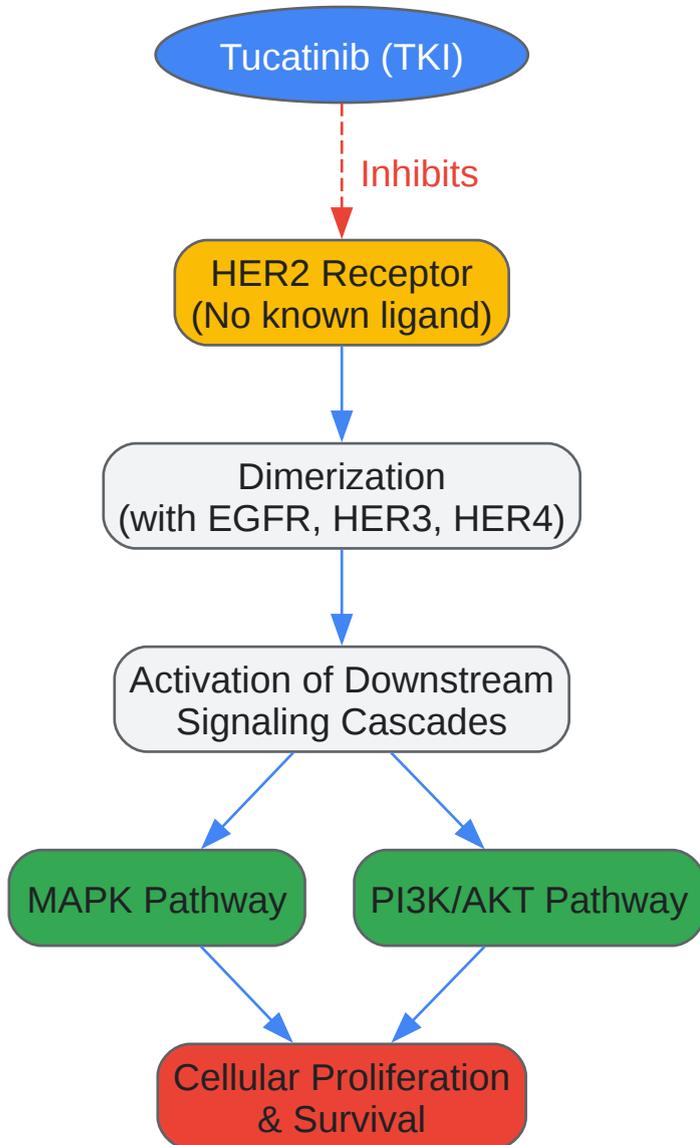
- **Findings:** The combination of **tucatinib** and irradiation was more effective than either treatment alone, significantly decreasing cancer cell proliferation and clonogenicity while enhancing apoptosis. The study also found that the sequence of treatment mattered, with irradiation before **tucatinib** administration showing a benefit [7].
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Signaling Pathway & Experimental Workflow

The following diagrams illustrate the mechanism of action of **tucatinib** and the workflow from the key preclinical combination study.

HER2 Signaling Pathway and Tucatinib Inhibition

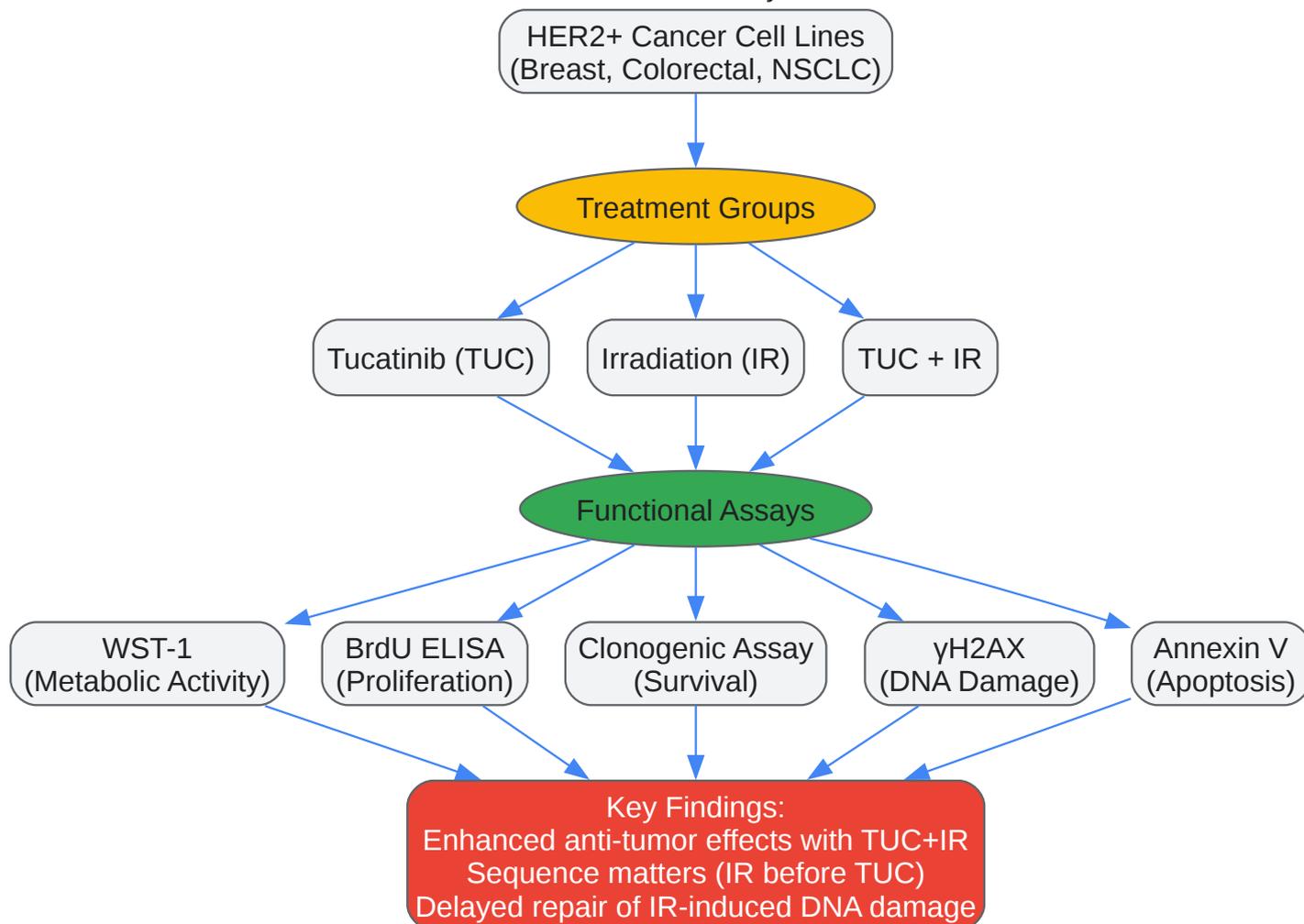
HER2 Signaling and Tucatinib Inhibition



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Preclinical Radiosensitization Study Workflow

Tucatinib & Irradiation Study Workflow



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